N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is an organic compound that features a brominated thiophene ring attached to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 1-methylpyrrolidin-3-amine. The reaction is usually carried out in the presence of a suitable base and solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromine atom in the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The pyrrolidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
- N-[(4-bromothiophen-2-yl)methyl]-3,5-dichloroaniline
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is unique due to its specific combination of a brominated thiophene ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15BrN2S |
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Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15BrN2S/c1-13-3-2-9(6-13)12-5-10-4-8(11)7-14-10/h4,7,9,12H,2-3,5-6H2,1H3 |
InChI Key |
AXEKOIHNMVUWEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
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